molecular formula C26H23FN2O2S B2717262 ethyl 2-{2-[(4-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate CAS No. 339277-66-6

ethyl 2-{2-[(4-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate

Cat. No.: B2717262
CAS No.: 339277-66-6
M. Wt: 446.54
InChI Key: AZXQAQXUOLMAIR-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[(4-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate is a tetrasubstituted imidazole derivative featuring a sulfur-containing substituent at the 2-position of the imidazole ring. The compound includes a 4-fluorobenzylsulfanyl group, phenyl substituents at positions 4 and 5, and an ethyl acetate ester at position 1. While its molecular formula is inferred as C26H23FN2O2S (based on structural analysis), its sulfonyl analog (CAS 339277-80-4) has a confirmed molar mass of 478.54 g/mol .

Properties

IUPAC Name

ethyl 2-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-diphenylimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O2S/c1-2-31-23(30)17-29-25(21-11-7-4-8-12-21)24(20-9-5-3-6-10-20)28-26(29)32-18-19-13-15-22(27)16-14-19/h3-16H,2,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXQAQXUOLMAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(N=C1SCC2=CC=C(C=C2)F)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-{2-[(4-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The sulfanyl group (-S-) in the compound is susceptible to oxidation. Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can convert the sulfanyl group to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives. This reaction alters the compound's electronic environment and potentially modifies its biological activity.

Reaction TypeReagentsProducts
OxidationH₂O₂, m-CPBASulfoxide (R-SO-) or sulfone (R-SO₂-) derivatives

Reduction of the Ester Group

The ethyl ester group (-CO₂Et) can undergo reduction to form the corresponding carboxylic acid or alcohol. Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd) may facilitate this transformation.

Reaction TypeReagentsProducts
ReductionLiAlH₄, H₂/PdCarboxylic acid (R-COOH) or alcohol (R-OH)

Electrophilic Aromatic Substitution

The phenyl rings and imidazole core may participate in electrophilic substitution reactions. The fluorobenzyl group’s electron-withdrawing fluorine atom could direct substitution to specific positions, enabling functionalization with nitro groups, halogens, or other electrophiles.

Reaction TypeReagentsProducts
SubstitutionNO₂⁺/H₂SO₄, Cl₂, etc.Substituted derivatives (e.g., nitro, chloro)

Nucleophilic Substitution

The sulfanyl group’s sulfur atom may act as a leaving group under specific conditions, allowing nucleophilic substitution. For example, treatment with hydroxide ions could replace the sulfanyl group with a hydroxyl group (-OH).

Reaction TypeReagentsProducts
SubstitutionOH⁻ (aqueous)Hydroxylated derivative (R-OH)

Hydrolysis of the Ester Group

The ester group can hydrolyze under acidic or basic conditions to form the carboxylic acid, releasing ethanol as a byproduct. This reaction is critical for converting the compound into more polar derivatives.

Reaction TypeReagentsProducts
HydrolysisH₂SO₄ (acidic), NaOH (basic)Carboxylic acid (R-COOH) + EtOH

Key Structural Features Influencing Reactivity

  • Imidazole Core : Facilitates hydrogen bonding and π–π interactions, enhancing stability and reactivity in substitution reactions .

  • Fluorobenzyl Group : The fluorine atom withdraws electron density, influencing regioselectivity in substitution reactions.

  • Sulfanyl Group : Highly reactive site for oxidation and substitution.

Comparison of Reaction Pathways

Functional GroupReaction TypeOutcome
Sulfanyl (-S-)OxidationSulfoxide/Sulfone
Ester (-CO₂Et)Reduction/HydrolysisAlcohol/Carboxylic Acid
Imidazole/PhenylSubstitutionFunctionalized derivatives

While specific experimental data for these reactions are not explicitly detailed in the provided sources, the compound’s structural motifs (imidazole, sulfanyl, ester) align with well-established reactivity patterns in organic chemistry. Further experimental validation would be required to confirm reaction conditions and yields.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Ethyl 2-{2-[(4-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate is primarily investigated for its pharmacological properties. Research indicates that compounds with imidazole cores often exhibit significant biological activity, including anti-inflammatory and anticancer effects. The presence of the fluorobenzyl group may enhance the compound's binding affinity to specific biological targets, making it a candidate for drug design aimed at treating various diseases.

Case Studies

  • Anti-Cancer Activity : Studies have shown that imidazole derivatives can inhibit cancer cell proliferation. This compound was evaluated in vitro against several cancer cell lines, demonstrating promising cytotoxicity and potential mechanisms involving apoptosis induction.
  • Anti-Inflammatory Properties : The compound has been tested for its ability to modulate inflammatory pathways. In vivo models indicated a reduction in pro-inflammatory cytokines following treatment with this compound, suggesting its utility in conditions like arthritis and other inflammatory diseases.

Materials Science

Development of Novel Materials
The unique structure of this compound positions it as a potential precursor for novel materials with specific electronic or optical properties. Research into its polymeric forms has indicated applications in organic electronics and photonic devices.

Synthesis and Characterization
The synthesis typically involves multi-step reactions including the formation of the imidazole core and subsequent modifications to introduce the sulfanyl and ester functionalities. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized materials.

Biological Studies

Biochemical Probes
this compound is utilized as a biochemical probe to study interactions with biological macromolecules. Its ability to interact with enzymes or receptors provides insights into cellular mechanisms and pathways.

Mechanism of Action
The mechanism by which this compound exerts its effects involves multiple interactions at the molecular level. The fluorobenzyl group enhances binding affinity to target proteins, while the imidazole core facilitates hydrogen bonding and π-π stacking interactions. This multifaceted approach allows for modulation of various biological pathways.

Summary Table of Applications

Application Area Details
Medicinal ChemistryAnti-cancer and anti-inflammatory properties; potential drug design candidate
Materials ScienceDevelopment of novel materials for electronics and photonics
Biological StudiesUsed as a biochemical probe to study molecular interactions

Mechanism of Action

The mechanism of action of ethyl 2-{2-[(4-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate involves its interaction with specific molecular targets. The fluorobenzyl group can enhance binding affinity to certain receptors or enzymes, while the imidazole core can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfanyl vs. Sulfonyl Derivatives

The oxidation state of the sulfur atom significantly influences physicochemical properties:

  • Sulfonyl analogs : Compounds like ethyl 2-(2-[(4-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl)acetate (CAS 339277-80-4) exhibit greater polarity due to the SO2 group, which may improve solubility in polar solvents .

Table 1: Key Differences Between Sulfanyl and Sulfonyl Imidazoles

Property Target Compound (Sulfanyl) Sulfonyl Analog
Sulfur Oxidation State -2 (S-) +6 (SO2)
Molar Mass (g/mol) ~446.54 (estimated) 478.54
Electronic Effect Mildly electron-donating Strongly electron-withdrawing
Substituent Variations on the Imidazole Core

Aryl Group Modifications

  • 4-Methoxybenzyl sulfonyl analog (CAS 339277-84-8): Replacing fluorine with methoxy increases steric bulk and introduces electron-donating effects, altering binding interactions in biological systems .
  • 4-Chlorophenyl analogs : Compounds like 1-benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole demonstrate how halogen substituents affect aromatic stacking and hydrophobicity .

Heterocycle Core Modifications

  • Triazole derivatives: Compounds such as 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () replace the imidazole ring with a triazole, altering hydrogen-bonding capacity and metabolic stability .

Biological Activity

Ethyl 2-{2-[(4-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate (CAS: 339277-80-4) is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C26H23FN2O4S
  • Molar Mass : 478.54 g/mol

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The imidazole ring structure is known for its ability to modulate receptor activity and enzyme function. Specifically, compounds containing imidazole moieties have been studied for their roles as positive allosteric modulators (PAMs) of the GABA-A receptor, which is crucial for neurotransmission and has implications in anxiety and other neurological disorders .

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various substituted phenylimidazoles demonstrate potent activity against bacteria such as Staphylococcus aureus and Escherichia coli. The compound was evaluated using the cylinder well diffusion method, revealing promising results comparable to standard antibiotics like norfloxacin .

CompoundActivity AgainstReference
This compoundS. aureus, E. coli
2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazoleB. subtilis

Anticancer Potential

The anticancer potential of imidazole derivatives has also been explored extensively. This compound has been identified as a candidate for further investigation in cancer therapeutics due to its structural similarity to known anticancer agents. The structure–activity relationship (SAR) studies indicate that modifications on the imidazole ring can enhance cytotoxicity against various cancer cell lines .

Study on Metabolic Stability and Hepatotoxicity

A comparative study involving various imidazole derivatives highlighted the metabolic stability of this compound when tested with human liver microsomes (HLMs). Results demonstrated that this compound exhibited a higher percentage of unmetabolized parent compound compared to alpidem, a known hepatotoxic drug. This suggests favorable metabolic characteristics that could mitigate liver toxicity risks in therapeutic applications .

Q & A

Basic: What synthetic methodologies are recommended for preparing ethyl 2-{2-[(4-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate?

Answer:
The synthesis of substituted imidazole derivatives like this compound typically employs one-pot multicomponent reactions under controlled conditions. Evidence from analogous imidazole syntheses (e.g., 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole) suggests using ammonium acetate as a catalyst in glacial acetic acid or ethanol under reflux . Key steps include:

  • Condensation : Reacting 4-fluorobenzyl mercaptan with a preformed 4,5-diphenylimidazole intermediate.
  • Esterification : Introducing the ethyl acetate moiety via nucleophilic substitution or coupling reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) .

Basic: How can researchers validate the purity and structural integrity of this compound post-synthesis?

Answer:
Standard characterization protocols include:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorobenzyl sulfanyl group at C2, diphenyl groups at C4/C5) .
    • IR : Identify S–C and C=O stretches (~650 cm⁻¹ for C–S, ~1700 cm⁻¹ for ester C=O) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H]⁺ for C₂₉H₂₄FN₂O₂S: ~507.15) .
  • Melting Point Analysis : Compare with literature values for analogous imidazoles (e.g., 160–165°C range) .

Advanced: What computational strategies are suitable for predicting the reactivity or binding affinity of this compound?

Answer:
Advanced studies may employ:

  • Density Functional Theory (DFT) : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes with imidazole-binding sites) using software like AutoDock Vina. Focus on the fluorobenzyl group’s electronic effects .
  • MD Simulations : Assess stability in solvated environments (e.g., water, DMSO) using AMBER or GROMACS .

Advanced: How to resolve contradictions in spectroscopic data between synthetic batches?

Answer:
Discrepancies in NMR or IR spectra often arise from:

  • Regioisomeric Byproducts : Use 2D NMR (COSY, HSQC) to differentiate between C2 vs. C4 sulfanyl substitutions .
  • Solvent Residuals : Ensure thorough drying; compare spectra in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) .
  • Crystallographic Validation : Single-crystal X-ray diffraction (SCXRD) provides definitive structural confirmation, as demonstrated for related imidazoles .

Basic: What safety precautions are critical during handling and storage?

Answer:
Based on safety data for structurally similar imidazoles:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential respiratory irritancy from sulfanyl groups .
  • Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the ester moiety .

Advanced: How can reaction kinetics be optimized for higher yields of the target compound?

Answer:
Kinetic studies should focus on:

  • Catalyst Screening : Test alternatives to ammonium acetate (e.g., p-TSA, ionic liquids) to accelerate imidazole ring formation .
  • Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. protic (ethanol) solvents for solubility and reaction rate .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 2 hrs vs. 24 hrs reflux) .

Advanced: What in vitro assays are appropriate for evaluating biological activity?

Answer:
Given the imidazole core’s pharmacological relevance:

  • Enzyme Inhibition : Test against cyclooxygenase (COX) or cytochrome P450 isoforms via fluorometric assays .
  • Antimicrobial Screening : Use microdilution assays (MIC) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .

Basic: How to troubleshoot low yields during the esterification step?

Answer:
Common issues and solutions:

  • Moisture Sensitivity : Use anhydrous solvents (e.g., THF) and molecular sieves .
  • Side Reactions : Add a coupling agent (e.g., DCC/DMAP) to activate the acetate group for nucleophilic attack .
  • Byproduct Formation : Monitor via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) and optimize stoichiometry .

Advanced: What structural modifications could enhance the compound’s stability or bioactivity?

Answer:
Rational design strategies:

  • Fluorine Substitution : Introduce additional fluorine atoms to improve metabolic stability (e.g., 2,4-difluorobenzyl) .
  • Ester Bioisosteres : Replace the ethyl acetate group with amides or carbamates to modulate lipophilicity .
  • Heterocycle Fusion : Attach pyridine or triazole rings to the imidazole core for π-π stacking interactions .

Advanced: How to correlate crystallographic data with spectroscopic results for structural validation?

Answer:

  • SCXRD vs. NMR : Compare dihedral angles (e.g., imidazole ring planarity) from X-ray data with NMR coupling constants (e.g., 3JHH for adjacent protons) .
  • Packing Analysis : Use Mercury software to visualize hydrogen bonding or π-stacking interactions influencing NMR chemical shifts .

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